molecular formula C21H17BrO3S B3038594 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 868256-22-8

1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone

Cat. No.: B3038594
CAS No.: 868256-22-8
M. Wt: 429.3 g/mol
InChI Key: WBRZTAVIJBQQNV-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone is a complex organic compound that features a biphenyl core with a bromophenyl sulfonyl group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl core would yield nitro derivatives, while nucleophilic substitution could produce various sulfonyl-substituted compounds.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms . The sulfonyl group can form strong interactions with active sites, while the biphenyl core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone is unique due to the presence of both a biphenyl core and a bromophenyl sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRZTAVIJBQQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179770
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868256-22-8
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868256-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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